8-Methoxy-2-tetralone
Overview
Description
8-Methoxy-2-tetralone is a chemical compound with the empirical formula C11H12O2 . It has a molecular weight of 176.21 . It is used as a research chemical .
Synthesis Analysis
The synthesis of 8-Methoxy-2-tetralone has been reported in various studies . For instance, a multi-step continuous-flow strategy has been developed for the efficient and highly productive synthesis of 7-methoxy-1-tetralone, an essential intermediate for the opioid analgesic drug (-)-dezocine . This method offers significant advantages over traditional batch operations, including dramatically reduced reaction time, improved reaction efficiency, and good control over reaction optimizing conditions .Molecular Structure Analysis
The molecular structure of 8-Methoxy-2-tetralone can be represented by the SMILES stringCOc1cccc2CCC(=O)Cc12
. The InChI key for this compound is BTYBORAHYUCUMH-UHFFFAOYSA-N
. Chemical Reactions Analysis
While specific chemical reactions involving 8-Methoxy-2-tetralone are not detailed in the search results, the compound is known to be used as an intermediate in the synthesis of various pharmaceuticals .Physical And Chemical Properties Analysis
8-Methoxy-2-tetralone has a melting point of 48-55 °C . Its density is predicted to be 1.124±0.06 g/cm3 . The compound is classified as Acute Tox. 4 Oral .Scientific Research Applications
Therapeutic Applications
- Scientific Field: Medicinal Chemistry
- Application Summary: Tetralone derivatives, including 8-Methoxy-2-tetralone, have played a substantial role in organic synthesis due to their strong reactivity and suitability as a starting material for a range of synthetic heterocyclic compounds, pharmaceuticals along with biological activities as well as precursors of many natural products and their derivatives .
- Results or Outcomes: Many α-tetralone derivatives are building blocks that have been used in the synthesis of therapeutically functional compounds like some antibiotics, antidepressants, acetylcholinesterase inhibitors effective for treating Alzheimer’s disease and alkaloids possessing antitumor activity .
Synthesis of Heterocyclic Compounds
- Scientific Field: Organic Chemistry
- Application Summary: Tetralone derivatives are used as starting materials in the synthesis of organic compounds having different pharmacological activities .
- Results or Outcomes: The outcomes of these syntheses are new heterocyclic compounds with diverse pharmacological activities .
Synthesis of Plasmonic Nanostructures
- Scientific Field: Nanotechnology
- Application Summary: Substituted tetralones such as 3,3,6,8-tetramethyl-1-tetralone undergo photoenolization to produce a photoenol excited state, which is useful for the fast synthesis of gold nanostructures .
- Methods of Application: The process involves the use of a Surelite Nd-YAG laser 355 nm in a LFP-111 laser flash photolysis (LFP) system .
- Results or Outcomes: The study includes the characterization of the photochemistry of the substituted tetralone, and the dual behavior of reaction intermediates, as biradicals and excited states, in energy and electron transfer processes .
- Scientific Field: Organic Chemistry
- Application Summary: 8-Methoxy-2-tetralone is commonly used as a building block in organic synthesis, offering a versatile platform for the introduction of methoxy moiety into different molecules .
- Results or Outcomes: The outcomes of these syntheses are new compounds with diverse pharmacological activities .
Preparation of 8-Methoxy-2-tetralone
- Scientific Field: Organic Chemistry
- Application Summary: 8-Methoxy-2-tetralone can be easily prepared in approximately 50% overall yield starting from 2-bromophenylacetic acid .
- Methods of Application: The process utilizes a Friedel-Crafts acylation/cyclization, ketone protection, copper (I)-catalyzed methoxylation of the aromatic bromide in the presence of an ester as a co-catalyst, and ketone deprotection .
- Results or Outcomes: The outcome of this synthesis is the production of 8-Methoxy-2-tetralone .
Synthesis of 7,8-Dimethoxy-2-tetralone
- Scientific Field: Organic Chemistry
- Application Summary: The use of a low concentration of sodium methoxide in methanol and dimethylformamide with water was essential for the methoxylation of the tetralone .
- Methods of Application: The process involves the use of a more concentrated solution of sodium methoxide in methanol and dimethylformamide .
- Results or Outcomes: The outcome of this synthesis is the production of 7,8-Dimethoxy-2-tetralone .
Safety And Hazards
Future Directions
Continuous flow technology has been widely adopted in manufacturing active pharmaceutical ingredients (APIs), and 8-Methoxy-2-tetralone is no exception . The development of efficient and productive synthesis methods for this compound, such as the continuous-flow strategy mentioned earlier, represents a promising direction for future research .
properties
IUPAC Name |
8-methoxy-3,4-dihydro-1H-naphthalen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-13-11-4-2-3-8-5-6-9(12)7-10(8)11/h2-4H,5-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYBORAHYUCUMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CC(=O)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399746 | |
Record name | 8-Methoxy-2-tetralone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20399746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-2-tetralone | |
CAS RN |
5309-19-3 | |
Record name | 8-Methoxy-2-tetralone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20399746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Methoxy-2-tetralone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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